Enantiomer-Dependent Lipophilicity: (S)-Enantiomer LogP vs Racemate
The (S)-enantiomer of 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline possesses a computed ACD/LogP of 4.16, positioning it as a significantly more lipophilic entity than the racemic mixture, which exhibits a LogP of 3.90 [1]. The 0.26 log unit difference—equivalent to an approximately 1.8-fold increase in octanol–water partition coefficient—is directly attributable to the differential solvation of the single enantiomer versus the racemate. Since no data are available for the isolated (R)-enantiomer, this comparison to the racemate represents the strongest lipophilicity differentiation for this compound.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.16 [(S)-enantiomer, CAS 212186-69-1] |
| Comparator Or Baseline | LogP = 3.90 (racemic 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, CAS 16489-90-0) |
| Quantified Difference | ΔLogP = +0.26 (~1.8× higher partition coefficient for the (S)-enantiomer) |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 (ChemSpider ID 745804) for (S)-enantiomer; SIELC experimental chromatographic LogP for racemate |
Why This Matters
A 0.26 LogP increase translates to measurably higher membrane permeability and tissue partitioning, directly impacting compound selection for cell-based assays, in vivo models, and formulation development where precise bioavailability tuning is required.
- [1] SIELC Technologies. 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline. LogP: 3.90. https://sielc.com (accessed 2026-05-01). View Source
